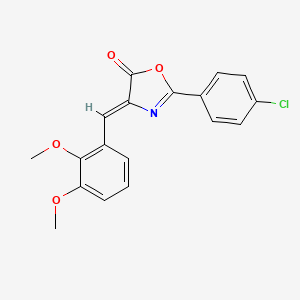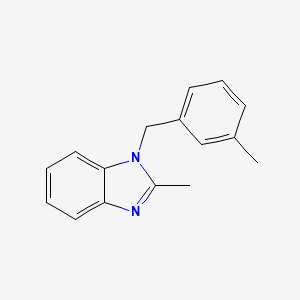
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine, also known as BAMMA, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is primarily found in the brain. BAMMA has been the subject of scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery.
Wirkmechanismus
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine acts as a selective agonist of TAAR1, which is a G protein-coupled receptor that is coupled to the Gαs signaling pathway. Upon activation, TAAR1 stimulates the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA), which leads to the modulation of various downstream signaling pathways. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, motivation, and reward. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has also been shown to enhance cognitive function, including learning and memory, and to have anxiolytic and antidepressant-like effects. Additionally, (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has several advantages and limitations for lab experiments. Its high selectivity and potency as a TAAR1 agonist make it a useful tool for studying the physiological and behavioral effects of TAAR1 activation. However, its limited solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine. One potential direction is the development of TAAR1 agonists as potential treatments for neuropsychiatric disorders, such as schizophrenia, depression, and addiction. Another potential direction is the investigation of the role of TAAR1 in the regulation of immune function and inflammation. Additionally, the development of more selective and potent TAAR1 agonists may lead to a better understanding of the physiological and behavioral effects of TAAR1 activation.
Synthesemethoden
The synthesis of (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine involves the reaction between 5-bromo-2-methoxybenzaldehyde and 2-methoxy-5-methylphenylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine as a white crystalline solid with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been extensively studied for its potential applications in neuroscience research. TAAR1 is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus, and is involved in the modulation of neurotransmitter systems, such as dopamine, serotonin, and glutamate. (5-bromo-2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been shown to activate TAAR1 and modulate these neurotransmitter systems, leading to various physiological and behavioral effects.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-4-6-16(20-3)14(8-11)18-10-12-9-13(17)5-7-15(12)19-2/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCDVBWGHSASQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxybenzyl)-2-methoxy-5-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)

![4-(3-chloro-4-methylphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5718338.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)
![3,4-dimethoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5718349.png)




![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)
